

An In-depth Technical Guide to the Chemical Properties of 2-Ethylbutyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethylbutyl acetate*

Cat. No.: *B155402*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyl acetate (CAS No. 10031-87-5) is a carboxylic ester characterized by its fruity, sweet aroma.^{[1][2]} It is a clear, colorless liquid that is utilized as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.^{[2][3]} This technical guide provides a comprehensive overview of the core chemical and physical properties of **2-ethylbutyl acetate**, detailed experimental protocols for their determination, and relevant safety information.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **2-ethylbutyl acetate** are summarized below. This data is crucial for its application in research and development, particularly in formulation and quality control.

Identifiers and Structure

Identifier	Value	Source
IUPAC Name	2-ethylbutyl acetate	[1]
CAS Number	10031-87-5	[2]
Molecular Formula	C8H16O2	[1]
Molecular Weight	144.21 g/mol	[1]
SMILES	CCC(CC)COC(=O)C	[1]
InChI	InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3	[1]

Physical Properties

A compilation of the key physical properties of **2-ethylbutyl acetate** is presented in the table below. These properties are essential for handling, storage, and process design.

Property	Value	Unit	Source
Appearance	Clear, colorless liquid	-	[1]
Boiling Point	161.0 - 163.0	°C at 740 mmHg	[1]
Melting Point	< -100	°C	[1]
Density	0.8784	g/mL at 20°C	[1]
Solubility in Water	6.4	mg/mL at 20°C	[1]
Refractive Index	1.4109	at 20°C	[1]
Flash Point	53 (127.4)	°C (°F) - closed cup	
Vapor Pressure	2.16	mmHg at 25°C	[4]

Experimental Protocols

This section details the methodologies for determining the key physical properties of **2-ethylbutyl acetate**, providing a foundation for reproducible and accurate measurements in a

laboratory setting.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a convenient micro-method for this determination.

- Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).
- Procedure:
 - Attach the small test tube containing 0.5-1 mL of **2-ethylbutyl acetate** to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
 - Place a capillary tube, sealed end up, into the test tube.
 - Insert the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat-transfer liquid is above the level of the sample.
 - Gently heat the side arm of the Thiele tube.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Continue heating until a steady stream of bubbles is observed, then remove the heat.
 - The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[5\]](#)

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer provides a precise method for determining the density of a liquid.

- Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath, thermometer.

- Procedure:
 - Clean and dry the pycnometer thoroughly and determine its mass (m1).
 - Fill the pycnometer with distilled water of a known temperature and weigh it (m2).
 - Empty and dry the pycnometer, then fill it with **2-ethylbutyl acetate** at the same temperature and weigh it (m3).
 - The density of **2-ethylbutyl acetate** is calculated using the following formula: Density = $((m3 - m1) / (m2 - m1)) * \text{Density of water at the measurement temperature.}$

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

- Apparatus: Abbe refractometer, constant temperature water bath, dropper, soft tissue, and a suitable solvent (e.g., ethanol or acetone) for cleaning.
- Procedure:
 - Ensure the refractometer is calibrated using a standard of known refractive index.
 - Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature (e.g., 20°C).
 - Open the prisms and clean them with a soft tissue and a suitable solvent.
 - Place a few drops of **2-ethylbutyl acetate** onto the surface of the lower prism.
 - Close the prisms firmly.
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
 - Read the refractive index from the scale.[6]

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup test is a standard method for its determination. [2]

- Apparatus: Pensky-Martens closed-cup flash point tester.
- Procedure:
 - Fill the test cup with **2-ethylbutyl acetate** to the filling mark.
 - Place the lid on the cup and place the assembly in the heating apparatus.
 - Insert the thermometer.
 - Begin stirring and heat the sample at a specified rate.
 - At regular temperature intervals, apply the test flame by dipping it into the vapor space of the cup.
 - The flash point is the lowest temperature at which the application of the test flame causes the vapor of the sample to ignite.[2][7]

Synthesis of 2-Ethylbutyl Acetate

2-Ethylbutyl acetate is typically synthesized via Fischer esterification, which involves the acid-catalyzed reaction of 2-ethylbutanol with acetic acid.[8]

General Synthesis Protocol

- Reactants: 2-Ethylbutanol, Acetic Acid (or Acetic Anhydride), and a strong acid catalyst (e.g., sulfuric acid).
- Procedure:
 - Combine equimolar amounts of 2-ethylbutanol and acetic acid in a round-bottom flask.

- Slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture under reflux to drive the reaction towards the formation of the ester.
- After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.
- The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation to yield **2-ethylbutyl acetate**.^{[9][10]}

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and identification of **2-ethylbutyl acetate**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

- Predicted ¹H NMR Data:
 - A triplet corresponding to the methyl protons of the ethyl groups.
 - A singlet corresponding to the methyl protons of the acetate group.
 - A multiplet corresponding to the methylene protons of the ethyl groups.
 - A doublet corresponding to the methylene protons adjacent to the ester oxygen.
 - A multiplet corresponding to the methine proton.

(Note: Actual chemical shifts and coupling constants would be determined from an experimental spectrum.)^[3]

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

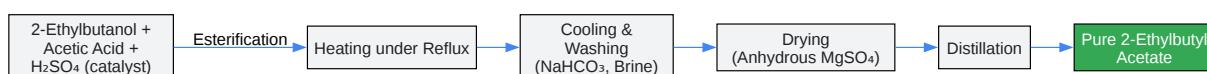
- Key IR Absorptions:

- A strong C=O stretching vibration characteristic of an ester, typically in the range of 1735-1750 cm^{-1} .
- C-O stretching vibrations in the range of 1000-1300 cm^{-1} .
- C-H stretching vibrations from the alkyl groups around 2850-3000 cm^{-1} .^[11]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

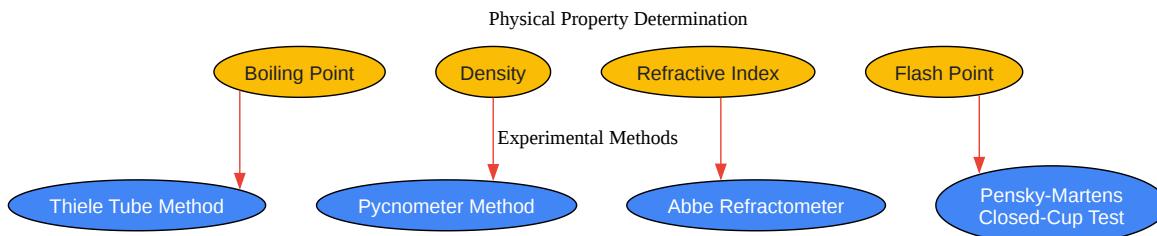
- Expected Fragmentation:


- The molecular ion peak (M^+) at $\text{m/z} = 144$.
- A prominent peak corresponding to the loss of the ethoxy group.
- A base peak at $\text{m/z} = 43$, corresponding to the acetyl cation $[\text{CH}_3\text{CO}]^+$.^{[12][13]}

Safety and Handling

2-Ethylbutyl acetate is a flammable liquid and vapor.^[1] It may cause skin and eye irritation.^[1] Proper personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.^[13] It should be stored in a cool, well-ventilated area away from sources of ignition.^[13]

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of **2-Ethylbutyl Acetate**.

Experimental Logic for Property Determination

[Click to download full resolution via product page](#)

Caption: Methods for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 3. 2-Ethylbutyl acetate(10031-87-5) 1H NMR spectrum [chemicalbook.com]
- 4. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. delltech.com [delltech.com]

- 8. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Ethylbutyl acetate(10031-87-5) IR Spectrum [m.chemicalbook.com]
- 12. 2-Ethylbutyl acetate | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Ethylbutyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155402#2-ethylbutyl-acetate-chemical-properties\]](https://www.benchchem.com/product/b155402#2-ethylbutyl-acetate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com